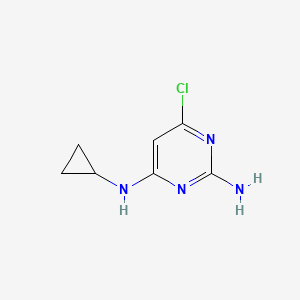

6-chloro-N~4~-cyclopropylpyrimidine-2,4-diamine

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 6-chloro-N⁴-cyclopropylpyrimidine-2,4-diamine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's official International Union of Pure and Applied Chemistry name is designated as 6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine, which precisely describes the substitution pattern on the pyrimidine ring system. This nomenclature system begins with the parent heterocycle pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The numbering convention for pyrimidine derivatives starts from one of the nitrogen atoms and proceeds around the ring.

The structural designation includes several key components that define the molecule's architecture. The chlorine atom is positioned at carbon-6 of the pyrimidine ring, indicated by the "6-chloro" prefix in the systematic name. The amino groups occupy positions 2 and 4 of the ring, with the N⁴ position specifically modified through substitution with a cyclopropyl group. The cyclopropyl moiety represents a three-membered saturated carbocyclic ring that introduces significant ring strain and unique chemical properties to the overall molecular structure. Alternative nomenclature forms found in chemical databases include variations such as 6-chloro-N~4~-cyclopropylpyrimidine-2,4-diamine and 6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine, all referring to the identical chemical entity.

The Chemical Abstracts Service registry number for this compound is 1158781-49-7, providing a unique identifier for database searches and regulatory documentation. Additional identification codes include the European Community number 812-314-2 and various database-specific identifiers such as the PubChem compound identifier 45791264. These systematic identifiers ensure unambiguous communication about the compound across different scientific and regulatory contexts.

Molecular Formula and Weight Analysis

The molecular formula of 6-chloro-N⁴-cyclopropylpyrimidine-2,4-diamine is C₇H₉ClN₄, reflecting the precise atomic composition of the molecule. This formula indicates the presence of seven carbon atoms, nine hydrogen atoms, one chlorine atom, and four nitrogen atoms. The molecular weight has been computed as 184.62 grams per mole using standardized atomic masses. This relatively modest molecular weight places the compound within the range typical for small-molecule pharmaceutical intermediates and research compounds.

The elemental composition analysis reveals several important characteristics about the molecular structure. The carbon content represents approximately 45.5 percent of the total molecular weight, while the nitrogen content accounts for about 30.3 percent, reflecting the nitrogen-rich nature of the pyrimidine core and amino substituents. The chlorine atom contributes approximately 19.2 percent of the molecular weight, representing a significant halogen substitution that influences both the compound's chemical reactivity and physical properties. The hydrogen content, at about 4.9 percent, is relatively low due to the aromatic nature of the pyrimidine ring and the compact cyclopropyl group.

The molecular formula also provides insights into the degree of unsaturation within the structure. Using the standard formula for calculating degrees of unsaturation, this compound contains four degrees of unsaturation, which correspond to the three double bonds and one ring present in the pyrimidine core, plus the additional ring contributed by the cyclopropyl substituent. This analysis confirms the aromatic character of the pyrimidine ring system and the saturated nature of the cyclopropyl group.

Spectroscopic Identification (Proton and Carbon-13 Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of 6-chloro-N⁴-cyclopropylpyrimidine-2,4-diamine relies on multiple analytical techniques to confirm structural identity and purity. Proton nuclear magnetic resonance spectroscopy provides crucial information about the hydrogen environments within the molecule. Based on established chemical shift patterns for pyrimidine derivatives, the aromatic proton on the pyrimidine ring would be expected to appear in the region of 7.5 to 8.5 parts per million. The cyclopropyl protons represent a particularly distinctive spectroscopic feature, with characteristic chemical shifts appearing between 0.5 and 1.5 parts per million due to the unique electronic environment created by the three-membered ring strain.

The amino group protons typically exhibit broad signals in the range of 1 to 5 parts per million, though their exact positions depend heavily on solvent conditions and exchange rates. For related diaminopyrimidine compounds, nuclear magnetic resonance studies in deuterated dimethyl sulfoxide have shown amino proton signals that may be exchangeable with deuterium, affecting their visibility in the spectrum. The coupling patterns observed in proton nuclear magnetic resonance spectra follow the n+1 rule for spin-spin coupling, where neighboring protons create characteristic splitting patterns. The cyclopropyl protons would exhibit complex multipicity due to their unique geometric arrangement and magnetic equivalence relationships.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information about the carbon framework. The pyrimidine carbons would appear in distinct regions based on their electronic environments, with the chlorine-bearing carbon showing characteristic downfield shifts due to the electronegative halogen substituent. The cyclopropyl carbons would appear in the aliphatic region, typically between 10 and 30 parts per million, with their exact positions influenced by the nitrogen substitution pattern.

Mass spectrometry analysis would show the molecular ion peak at mass-to-charge ratio 184 for the intact molecule, corresponding to the calculated molecular weight. Fragmentation patterns would provide structural confirmation through characteristic loss of functional groups such as the cyclopropyl moiety or chlorine atom. Related pyrimidine compounds have demonstrated predictable fragmentation patterns that include loss of amino groups and ring degradation processes.

Crystallographic Data and Hydrogen-Bonding Networks

Crystallographic analysis of pyrimidine derivatives reveals important structural features related to molecular packing and intermolecular interactions. While specific single-crystal X-ray diffraction data for 6-chloro-N⁴-cyclopropylpyrimidine-2,4-diamine may not be readily available, related compounds provide valuable structural insights. Studies of similar diaminopyrimidine derivatives have shown that these molecules typically adopt planar conformations with the pyrimidine ring system maintaining aromatic planarity. The presence of multiple amino groups creates opportunities for extensive hydrogen-bonding networks that influence crystal packing arrangements.

Hydrogen-bonding patterns in diaminopyrimidine structures typically involve the amino nitrogen atoms acting as hydrogen bond donors and the ring nitrogen atoms serving as acceptors. These interactions create complex three-dimensional networks that stabilize the crystal structure and influence physical properties such as melting point and solubility. The chlorine substituent may participate in weaker halogen bonding interactions, contributing additional stabilization to the crystal lattice.

Bond lengths and angles in pyrimidine derivatives generally follow predictable patterns based on hybridization states and aromatic character. Carbon-nitrogen bonds within the aromatic ring typically measure approximately 1.34 Angstroms, while carbon-chlorine bonds extend to about 1.73 Angstroms. The cyclopropyl group introduces geometric constraints that may influence the overall molecular conformation and packing efficiency within the crystal structure.

The hydrogen-bonding capabilities of 6-chloro-N⁴-cyclopropylpyrimidine-2,4-diamine would be expected to create networks similar to those observed in related diaminopyrimidine compounds. The N⁴-cyclopropyl substitution may reduce the number of available hydrogen bond donors compared to unsubstituted analogs, potentially affecting crystal packing efficiency and intermolecular interaction strength.

Comparative Analysis with Related 2,4-Diaminopyrimidine Derivatives

Comparative analysis of 6-chloro-N⁴-cyclopropylpyrimidine-2,4-diamine with related 2,4-diaminopyrimidine derivatives reveals important structure-activity relationships and chemical property trends. The parent compound 2,4-diaminopyrimidine serves as a fundamental reference point for understanding the effects of chlorine substitution and N⁴-cyclopropyl modification. A closely related analog, 4-chloro-2,6-diaminopyrimidine (also known as 6-chloro-2,4-diaminopyrimidine), provides direct comparison for evaluating the impact of the cyclopropyl substituent.

The molecular weight comparison demonstrates the progressive increase in mass with structural elaboration. While 4-chloro-2,6-diaminopyrimidine has a molecular weight of 144.56 grams per mole, the addition of the cyclopropyl group increases the molecular weight to 184.62 grams per mole. This represents an increase of approximately 40 grams per mole, corresponding exactly to the mass contribution of the C₃H₅ cyclopropyl unit. The melting point data for 4-chloro-2,6-diaminopyrimidine ranges from 199 to 202 degrees Celsius, providing a baseline for comparison with the cyclopropyl derivative.

Structural studies of related compounds have demonstrated that 2,4-diaminopyrimidine derivatives exhibit significant potential for biological activity, particularly in anticancer applications. Research has shown that compounds bearing various substituents on the pyrimidine core can display potent antitumor activities with half-maximal inhibitory concentration values in the micromolar range against multiple cancer cell lines. The presence of specific substitution patterns, including halogen atoms and cyclic alkyl groups, has been associated with enhanced biological activity and improved selectivity profiles.

The hydrogen-bonding capabilities differ significantly between the various analogs. While 4-chloro-2,6-diaminopyrimidine possesses two unsubstituted amino groups capable of forming multiple hydrogen bonds, the N⁴-cyclopropyl substitution in 6-chloro-N⁴-cyclopropylpyrimidine-2,4-diamine reduces the number of available hydrogen bond donors. This modification may influence solubility characteristics, crystal packing arrangements, and potential biological interactions with target proteins.

Synthetic accessibility represents another important comparative aspect. The preparation of 4-chloro-2,6-diaminopyrimidine typically involves chlorination reactions using reagents such as phosphorus oxychloride, followed by purification through recrystallization methods. The synthesis of the N⁴-cyclopropyl analog would require additional steps involving nucleophilic substitution reactions with cyclopropylamine derivatives, potentially increasing synthetic complexity and production costs.

Properties

IUPAC Name |

6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN4/c8-5-3-6(10-4-1-2-4)12-7(9)11-5/h3-4H,1-2H2,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDMMBNYUDVARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672498 | |

| Record name | 6-Chloro-N~4~-cyclopropylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158781-49-7 | |

| Record name | 6-Chloro-N~4~-cyclopropylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-N4-cyclopropylpyrimidine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

6-Chloro-N4-cyclopropylpyrimidine-2,4-diamine is a pyrimidine derivative that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in antiviral and anticancer research. The following sections provide a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H16ClN4

- Molecular Weight : 204.27 g/mol

- CAS Number : 1512254-41-9

The unique structural features of 6-chloro-N4-cyclopropylpyrimidine-2,4-diamine include a chlorine atom at position 6 and a cyclopropyl group at the N4 position of the pyrimidine ring. These modifications are believed to enhance its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and modulate receptor signaling pathways. The mechanisms include:

- Enzyme Inhibition : The compound may bind to the active sites of various enzymes, leading to inhibition of their activity. This can affect metabolic pathways crucial for cell proliferation and survival.

- Receptor Interaction : It may interact with receptors involved in cellular signaling, thereby influencing physiological responses.

Antiviral Activity

Research indicates that 6-chloro-N4-cyclopropylpyrimidine-2,4-diamine exhibits notable antiviral properties, particularly against retroviruses such as HIV. Studies have shown that derivatives of this compound can inhibit viral replication by interfering with the viral life cycle at various stages.

Anticancer Properties

The compound has demonstrated significant cytotoxic effects in various cancer cell lines. Key findings include:

- Cell Proliferation Inhibition : In vitro studies revealed that the compound effectively inhibits cell growth in several cancer types, including breast and lung cancers.

- Mechanisms of Action : The anticancer effects are attributed to apoptosis induction and cell cycle arrest. For instance, it has been shown to activate apoptotic pathways leading to programmed cell death in cancer cells.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of 6-chloro-N4-cyclopropylpyrimidine-2,4-diamine against other pyrimidine derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Chloro-N4-cyclopropylpyrimidine-2,4-diamine | Chlorinated pyrimidine with cyclopropyl group | Enhanced antiviral activity against HIV |

| 6-Methyl-N4-cyclopropylpyrimidine-2,4-diamine | Methyl group at position 6 | Potential anticancer properties |

| 5-Substituted 2,4-diaminopyrimidine derivatives | Various substituents at position 5 | Broad spectrum antiviral activity |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antiangiogenic Effects : A study reported significant antiangiogenic properties associated with derivatives of this compound, suggesting potential applications in oncology.

- Cytotoxicity Evaluation : In vitro tests indicated that the compound inhibited cell proliferation across multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being predominant.

- Comparative Analysis : When compared with other pyrimidine derivatives, this compound demonstrated superior activity against specific cancer types, highlighting its potential as a lead compound for drug development.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Variations at N⁴ Position

6-Chloro-N⁴,N⁴-dimethylpyrimidine-2,4-diamine

- Structure : Features dimethyl groups at N⁴ instead of cyclopropyl.

- Crystallography : Adopts a triclinic crystal system (space group P1) with hydrogen-bonded chains, influencing solubility and stability .

- Applications : Used in supramolecular chemistry for molecular recognition due to robust hydrogen-bonding networks .

- Key Data : Molecular formula C₆H₉ClN₄, molar mass 172.62 g/mol .

6-Chloro-N⁴-(2-methanesulfonyl-ethyl)-pyrido[3,2-d]pyrimidine-2,4-diamine (CAS: 1036386-58-9)

- Structure : Contains a pyrido ring fusion and a methanesulfonyl-ethyl group at N⁴.

- Applications : Investigated as a kinase inhibitor; the sulfonyl group enhances solubility compared to cyclopropyl .

- Key Data : Higher molecular complexity (pyrido ring) may improve target binding affinity .

N⁴-(4-Chlorophenyl)-6-(1-naphthylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

Variations at Position 2 and 6

6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine (CAS: 1111849-46-7)

- Structure : Cyclopropyl at position 2 and methyl at N⁴ (vs. cyclopropyl at N⁴ in the target compound).

- Key Data : Molecular formula C₈H₁₀ClN₃; structural differences impact steric hindrance and binding selectivity .

N⁴-Allyl-6-chloro-N²-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine (CAS: 400074-30-8)

- Structure : Allyl group at N⁴ and methylsulfanyl at position 4.

- Applications: Potential agrochemical or pharmaceutical use; sulfur-containing groups may alter redox properties .

Structural and Functional Analysis Table

Key Research Findings

Cyclopropyl vs. Dimethyl at N⁴ : The cyclopropyl group in the target compound provides greater metabolic stability compared to dimethyl groups, which are prone to oxidative demethylation .

Hydrogen-Bonding Networks : N⁴-dimethyl analogs form stronger hydrogen bonds (e.g., N–H⋯N interactions) in crystal lattices, affecting solubility and formulation .

Biological Activity : Bulky N⁴-aryl substitutions (e.g., 4-chlorophenyl) enhance kinase inhibition but reduce solubility, whereas cyclopropyl balances hydrophobicity and steric effects .

Environmental Impact : Chloro-substituted triazines (e.g., atrazine metabolites) demonstrate the ecological risks of persistent chloro-heterocycles, informing safer design principles for pyrimidine derivatives .

Preparation Methods

Reaction Conditions and Reagents

- Starting Material: 2,4-diamino-6-hydroxypyrimidine (DAHP)

- Chlorinating Agent: Phosphorus oxychloride (POCl₃)

- Temperature: 90–110 °C (optimal ~105 °C)

- Reaction Time: 4–8 hours (optimal ~6 hours)

- Molar Ratio: DAHP to POCl₃ weight ratio of 3.5–5:1 (optimal 3.5:1)

The reaction involves the substitution of the hydroxyl group at the 6-position with chlorine, generating 2,4-diamino-6-chloropyrimidine. The excess POCl₃ is distilled off post-reaction and can be recycled, improving cost-efficiency and environmental impact.

Quenching and Isolation

- Quenching Agent: Lower alcohols (C1–C4), with ethanol being optimal

- Quenching Temperature: 0–40 °C

- Dispersing Agent: Organic solvents such as ethyl acetate (preferred), methanol, benzyl alcohol, isopropanol, etc.

- Dispersant to Phosphate Volume Ratio: 8–10:1 (optimal 8:1)

- Filtration Temperature: −20 to 30 °C (optimal 20–30 °C)

The quenching of residual POCl₃ with alcohol is a critical step, as it is safer and smoother compared to water quenching, reducing hazards and improving product purity. The addition of a dispersing agent facilitates the separation of 2,4-diamino-6-chloropyrimidine hydrochloride from the reaction mixture.

Neutralization and Extraction

- Neutralizing Agent: Ammonia water, adjusted to pH 6–7

- Extraction Solvent: Ethyl acetate

- Temperature for Neutralization: Approximately 70 °C for dissolution before neutralization

Neutralization converts the hydrochloride salt to the free base, which is then extracted with ethyl acetate. This step is optimized to maximize yield and purity, with ammonia consumption minimized by controlling pH.

While the detailed patent literature primarily focuses on the preparation of 2,4-diamino-6-chloropyrimidine, the subsequent introduction of the cyclopropyl group at the N⁴ position typically involves nucleophilic substitution or amination reactions using cyclopropylamine or its derivatives. This step requires careful control of reaction conditions to ensure selective substitution without affecting other functional groups.

Process Optimization and Yield Data

| Step | Parameter | Optimal Value/Range | Notes |

|---|---|---|---|

| Chlorination Temperature | 90–110 °C | 105 °C | Ensures complete chlorination |

| Chlorination Time | 4–8 hours | 6 hours | Balances conversion and side reactions |

| DAHP to POCl₃ Weight Ratio | 3.5–5:1 | 3.5:1 | Stoichiometry for efficient chlorination |

| Alcohol Quenching Temperature | 0–40 °C | 0–40 °C | Safer than water quenching |

| Alcohol Type | C1-C4 lower alcohols | Ethanol | Best quenching efficiency |

| Alcohol to POCl₃ Molar Ratio | 3–5:1 | 3:1 | Ensures complete quenching |

| Dispersant Type | Organic solvents | Ethyl acetate | Facilitates product isolation |

| Dispersant to Phosphate Ratio | 8–10:1 (V/V) | 8:1 | Optimal for filtration and recovery |

| Filtration Temperature | −20 to 30 °C | 20–30 °C | Improves product crystallization |

| Neutralization pH | 6–7 | 6–7 | Maximizes extraction efficiency |

| Yield | — | Up to 82% | Significantly improved over prior methods |

Advantages of the Optimized Preparation Method

- Safety: Alcohol quenching of POCl₃ reduces the risk of violent reactions compared to water quenching.

- Yield: The improved method achieves yields up to 82%, surpassing traditional methods.

- Cost Efficiency: Recycling of POCl₃ and phosphate by-products reduces raw material costs.

- Environmental Impact: Lower generation of phosphorus-containing wastewater.

- Industrial Scalability: The process is suitable for large-scale production due to simplified steps and safer handling.

Summary of Research Findings

The preparation of 6-chloro-N⁴-cyclopropylpyrimidine-2,4-diamine is best approached via an optimized chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride under controlled temperature and time conditions. The quenching step with ethanol and the use of ethyl acetate as a dispersant and extraction solvent are critical for achieving high purity and yield. Neutralization with ammonia water at controlled pH enhances extraction efficiency and reduces reagent consumption. These process improvements collectively enable safer, more economical, and environmentally friendly production suitable for pharmaceutical applications.

Q & A

Q. What are the common synthetic routes for 6-chloro-N⁴-cyclopropylpyrimidine-2,4-diamine?

The synthesis typically involves nucleophilic substitution or chlorination of pyrimidine precursors. For example, analogous compounds like 6-chloro-N²,N²-dimethylpyrimidine-2,4-diamine are synthesized using thionyl chloride (SOCl₂) under reflux conditions to introduce the chloro group at position 6 . Cyclopropylamine can then be introduced via substitution at the N⁴ position. Reaction optimization often includes solvent selection (e.g., dry THF or ethanol) and temperature control to enhance yield and purity. Comparative data from similar pyrimidines suggest dimethylamino groups at positions 2 and 4 increase electron density, facilitating substitution at C6 .

Q. How is the crystal structure of 6-chloro-N⁴-cyclopropylpyrimidine-2,4-diamine characterized?

Single-crystal X-ray diffraction is the gold standard. For structurally related compounds (e.g., 6-chloro-N⁴,N⁴-dimethylpyrimidine-2,4-diamine), X-ray studies reveal planar pyrimidine rings with hydrogen-bonding networks involving amino groups and annular nitrogen atoms. Key parameters include bond lengths (C–Cl: ~1.73 Å, C–N: ~1.34 Å) and dihedral angles between substituents . Such data validate computational models and inform supramolecular assembly potential.

Q. What spectroscopic methods are used to confirm the compound’s identity?

- NMR : ¹H NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm) and pyrimidine aromatic protons (δ 7.5–8.5 ppm).

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

- IR : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C=N/C=C) are characteristic .

Advanced Research Questions

Q. How can substitution reactivity at C6 be optimized for derivatization?

The C6 position’s nucleophilic aromatic substitution (NAS) reactivity is influenced by electron-donating groups (e.g., dimethylamino at N²/N⁴) and solvent polarity. For example, LiAlH₄ in dry THF reduces chloro groups to amino derivatives, while Pd/C-catalyzed hydrogenation under high pressure yields partially saturated analogs . Computational studies (e.g., quantum chemical calculations) predict transition states and guide solvent/catalyst selection to minimize side reactions .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., cell line variability) or impurities. Rigorous purification (HPLC, recrystallization) and controlled biological replicates are critical. For example, analogs like 4-(((4-chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)pyrimidines show divergent activities depending on substituent electronegativity . Meta-analyses of structure-activity relationships (SAR) using cheminformatics tools can clarify trends .

Q. How can computational methods enhance reaction design for this compound?

The ICReDD framework combines quantum chemical calculations (e.g., DFT for reaction pathways) with machine learning to predict optimal conditions. For instance, reaction path searches identify intermediates in cyclopropane ring formation, while informatics models prioritize experimental parameters (e.g., temperature, catalyst loading) to reduce trial-and-error approaches . Case studies on similar pyrimidines demonstrate 30–50% reductions in development time .

Q. What strategies mitigate challenges in multi-step synthesis (e.g., low yields, byproducts)?

- Stepwise Optimization : Isolate intermediates (e.g., 6-chloropyrimidine precursors) before cyclopropane introduction.

- Catalysis : Palladium or copper catalysts improve coupling efficiency in aryl-cyclopropyl bond formation.

- Green Chemistry : Solvent-free mechanochemical methods reduce waste, as demonstrated in related triazine syntheses .

Methodological Resources

- Structural Data : PubChem (CIDs: 1075-39-4, 31058-83-0) and Acta Crystallographica (DOI: 10.1107/S1600536812013517) .

- Reaction Design : ICReDD’s computational-experimental feedback loop .

- Safety Protocols : TCI America’s SDS guidelines for handling chlorinated pyrimidines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.